molecular formula C7H15NO2 B8737355 5-Amino-2-ethylpentanoic acid CAS No. 82169-61-7

5-Amino-2-ethylpentanoic acid

Cat. No.: B8737355
CAS No.: 82169-61-7
M. Wt: 145.20 g/mol
InChI Key: MNEGCHZAKQMXCP-UHFFFAOYSA-N
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Description

5-Amino-2-ethylpentanoic acid (C₇H₁₅NO₂) is a branched-chain non-proteinogenic amino acid characterized by an ethyl substituent at the C2 position and an amino group at the C5 position of a pentanoic acid backbone. These compounds are typically utilized in peptide synthesis, medicinal chemistry, and as intermediates for bioactive molecules .

Properties

CAS No.

82169-61-7

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

5-amino-2-ethylpentanoic acid

InChI

InChI=1S/C7H15NO2/c1-2-6(7(9)10)4-3-5-8/h6H,2-5,8H2,1H3,(H,9,10)

InChI Key

MNEGCHZAKQMXCP-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCN)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Key Properties/Applications References
5-Amino-2-ethylpentanoic acid C2: ethyl; C5: NH₂ C₇H₁₅NO₂ Limited data; inferred stability and peptide utility -
5-Amino-2-methylpentanoic acid C2: methyl; C5: NH₂ C₆H₁₃NO₂ Non-toxic, stable, used in peptidomimetics
5-Amino-2,2-dimethylpentanoic acid C2: dimethyl; C5: NH₂ C₇H₁₅NO₂ Commercial availability (2 suppliers); peptide synthesis
(2S)-2-Amino-5-phenylpentanoic acid C5: phenyl; stereospecific (S-config) C₁₁H₁₅NO₂ Chiral building block for drug design
2-Amino-5-(thioureido)pentanoic acid C5: thioureido group C₆H₁₃N₃O₂S Specialized applications in peptide modification

Physicochemical and Functional Differences

  • For example, 5-amino-2-methylpentanoic acid is noted for low toxicity and stability under standard conditions , while dimethyl substitution may enhance rigidity in peptide backbones .
  • Functional Group Modifications: The presence of a thioureido group (as in 2-amino-5-(thioureido)pentanoic acid) introduces sulfur-based reactivity, enabling disulfide bond formation or metal coordination, which is absent in the ethyl-substituted analog .
  • Chiral Specificity: Compounds like (2S)-2-amino-5-phenylpentanoic acid highlight the importance of stereochemistry in biological activity, suggesting that enantiomeric forms of this compound may have distinct pharmacological profiles .

Q & A

Q. What are the recommended synthetic routes for 5-Amino-2-ethylpentanoic acid, and how can reaction conditions be optimized?

Methodological Answer: Multi-step synthesis involving carboxylation and amination is typical. For example, analogs like (S)-2-((S)-2-amino-3-methylbutanamido)pentanedioic acid are synthesized using hydrogenation (H₂/Pd) in methanol, followed by coupling reagents like dicyclohexylcarbodiimide (DCC) . Optimization requires monitoring pH (e.g., acetic acid or triethylamine adjustments) and temperature (20–50°C) to minimize side products. Characterization via HPLC with UV detection (λ = 210–220 nm) is critical for purity assessment .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Use tandem analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Compare ¹H/¹³C NMR spectra with computational predictions (e.g., density functional theory) to verify backbone structure and substituents .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C₇H₁₅NO₂: theoretical 145.11 g/mol).
  • Purity: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) identifies impurities <1% .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., trifluoroacetic acid) .
  • Storage: Store at 0–6°C in airtight containers to prevent hygroscopic degradation .
  • Spill Management: Neutralize acidic spills with sodium bicarbonate, followed by absorption with inert material .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure this compound?

Methodological Answer:

  • Chiral Catalysis: Use L-proline-derived catalysts for asymmetric synthesis to enhance enantiomeric excess (ee >95%) .
  • Resolution Techniques: Diastereomeric salt formation with tartaric acid derivatives, followed by recrystallization .
  • Analytical Validation: Chiral HPLC (e.g., Chiralpak IC column) with polarimetric detection confirms ee .

Q. How does this compound behave under varying pH and temperature conditions?

Methodological Answer:

  • Stability Studies: Conduct accelerated degradation tests (40–60°C, pH 1–13) over 14 days. Monitor via LC-MS for decomposition products (e.g., decarboxylation or lactam formation) .
  • Buffer Compatibility: Use phosphate (pH 6–8) or citrate (pH 3–6) buffers to assess solubility and aggregation .

Q. What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

  • Quantum Chemistry: Gaussian or ORCA software calculates logP (partition coefficient) and pKa using Hartree-Fock or DFT methods .
  • QSAR Models: Train models on amino acid datasets to predict bioavailability, BBB permeability, and CYP450 interactions .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Meta-Analysis: Cross-reference studies for assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentration in kinase assays .
  • Reproducibility Checks: Replicate key experiments (e.g., antimicrobial activity via broth microdilution) using standardized protocols (CLSI guidelines) .

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